![molecular formula C10H13N3O4S B7513807 Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, also known as MTCP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MTCP belongs to the class of thiazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The exact mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell signaling pathways, and the inhibition of angiogenesis, the process by which new blood vessels are formed. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer agents. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, including the development of more potent analogs with improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate and its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, the development of novel drug delivery systems for Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate may enhance its efficacy and reduce its potential toxicity.
合成法
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can be synthesized using a multi-step process, which involves the reaction of 2-acetamidothiazole-4-carboxylic acid with methyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminopropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been extensively studied for its potential as a therapeutic agent, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for anticancer agents.
特性
IUPAC Name |
methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-6(14)12-10-13-7(5-18-10)9(16)11-4-3-8(15)17-2/h5H,3-4H2,1-2H3,(H,11,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESCQDJYWPWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)NCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

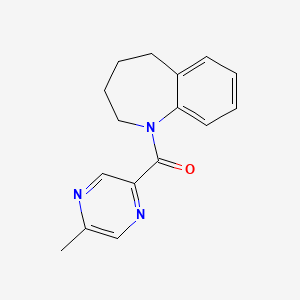
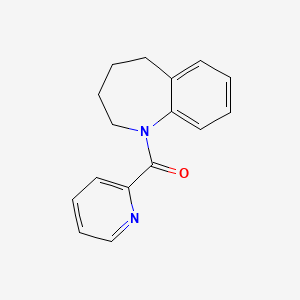
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)
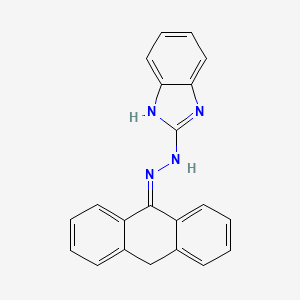
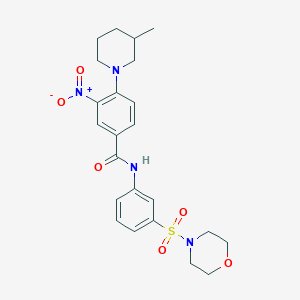
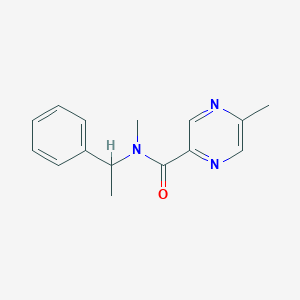
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
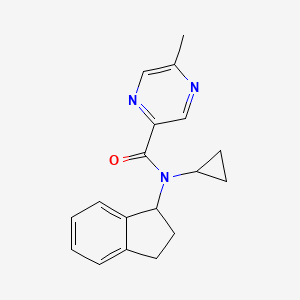
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
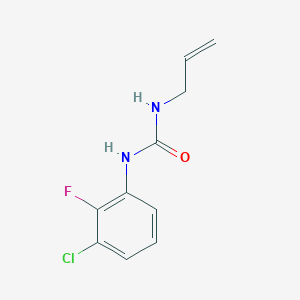
![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)